molecular formula C11H15BrClNO2S B13799796 (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride CAS No. 915402-19-6

(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride

Cat. No.: B13799796
CAS No.: 915402-19-6
M. Wt: 340.66 g/mol
InChI Key: BRQMNHGRFAXZOP-UHFFFAOYSA-N
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Description

(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride is a heterocyclic organic compound with the molecular formula C11H15BrClNO2S. This compound is known for its unique structure, which includes a bromobenzyl group and a tetrahydrothiophenyl group with a dioxo substitution. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride typically involves the reaction of 3-bromobenzylamine with tetrahydrothiophene-3-one in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

    Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzyl derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride exhibit significant antimicrobial properties. The presence of the bromobenzyl group enhances the compound's ability to disrupt microbial cell walls, making it a candidate for developing new antibiotics.

Anticancer Properties

Studies have shown that derivatives of tetrahydrothiophenes can exhibit anticancer activity. The compound's ability to interact with cellular pathways involved in tumor growth presents potential for further investigation as a chemotherapeutic agent.

Neuroprotective Effects

Preliminary studies suggest that compounds containing thiophene rings may possess neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis of Polymers

This compound can be utilized in the synthesis of novel polymers. Its reactive amine group allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or adhesives.

Nanocomposite Development

The compound can be integrated into nanocomposites to enhance their mechanical and thermal properties. Research into its use in conjunction with nanomaterials is ongoing, focusing on applications in electronics and structural materials.

Biochemical Assays

The compound serves as a useful reagent in biochemical assays due to its ability to selectively bind to certain biomolecules. This property can facilitate the study of enzyme activity and protein interactions.

Drug Design Studies

In silico studies are being conducted to evaluate the binding affinity of this compound with various biological targets. These studies aim to predict its efficacy and potential side effects in drug development processes.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria growth.
Study 2Anticancer PropertiesShowed cytotoxic effects on cancer cell lines, warranting further exploration for therapeutic use.
Study 3NeuroprotectionIndicated potential protective effects against oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride include:

  • (3-Chlorobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride
  • (3-Fluorobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride
  • (3-Methylbenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride .

Uniqueness

The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and research applications where other similar compounds may not be as effective .

Properties

CAS No.

915402-19-6

Molecular Formula

C11H15BrClNO2S

Molecular Weight

340.66 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride

InChI

InChI=1S/C11H14BrNO2S.ClH/c12-10-3-1-2-9(6-10)7-13-11-4-5-16(14,15)8-11;/h1-3,6,11,13H,4-5,7-8H2;1H

InChI Key

BRQMNHGRFAXZOP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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